molecular formula C10H11F3 B1389639 1-(1,1-Difluorobutyl)-4-fluorobenzene CAS No. 1099598-07-8

1-(1,1-Difluorobutyl)-4-fluorobenzene

Cat. No. B1389639
CAS RN: 1099598-07-8
M. Wt: 188.19 g/mol
InChI Key: WCHBEDCMTPUSAT-UHFFFAOYSA-N
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Description

1-(1,1-Difluorobutyl)-4-fluorobenzene, also known as 1,1-difluorobutyl-4-fluorobenzene, is a fluorinated aromatic compound that is widely used in the fields of chemistry and biochemistry. It is a fluorinated derivative of benzene, and has a wide range of applications in scientific research due to its unique properties. It is a highly reactive compound, and can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, it has been used in the study of biochemical and physiological processes, particularly in the fields of drug development and toxicology.

Scientific Research Applications

Organic Synthesis

1-(1,1-Difluorobutyl)-4-fluorobenzene: is a valuable compound in organic synthesis. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules. For instance, its difluorobutyl group can be used to introduce fluorine atoms into target molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorination can significantly alter the biological activity of compounds .

Pharmaceutical Research

In pharmaceutical research, 1-(1,1-Difluorobutyl)-4-fluorobenzene may be utilized to create fluorinated analogs of therapeutic agents. Fluorine atoms can greatly influence the metabolic stability and bioavailability of drugs. This compound could be a precursor in the synthesis of novel compounds with potential pharmacological activities .

Materials Science

The applications of 1-(1,1-Difluorobutyl)-4-fluorobenzene in materials science include the development of new polymeric materials. The presence of fluorine can impart materials with enhanced properties such as resistance to solvents, acids, and bases. It can also improve the thermal stability of polymers, making them suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, 1-(1,1-Difluorobutyl)-4-fluorobenzene could be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical signature allows it to be a calibration standard for methods like GC-MS (Gas Chromatography-Mass Spectrometry), aiding in the accurate identification and quantification of compounds in complex mixtures .

Environmental Science

The study of 1-(1,1-Difluorobutyl)-4-fluorobenzene in environmental science could involve assessing its behavior and fate in the environment. Understanding its degradation pathways and persistence can inform the environmental impact assessment of fluorinated compounds and guide the development of more sustainable chemical processes .

Chemical Engineering

In chemical engineering, 1-(1,1-Difluorobutyl)-4-fluorobenzene can be involved in process optimization studies. Its properties can influence reaction kinetics and mechanisms, which are crucial for designing efficient and cost-effective industrial-scale chemical production processes .

Agriculture

While direct applications in agriculture are not well-documented for this specific compound, fluorinated compounds, in general, have been used to create pesticides and soil treatment agents. The incorporation of 1-(1,1-Difluorobutyl)-4-fluorobenzene into such formulations could potentially lead to the development of new agricultural chemicals .

Optoelectronics

Finally, in the field of optoelectronics, compounds similar to 1-(1,1-Difluorobutyl)-4-fluorobenzene have been studied for their photophysical properties. Such compounds can be used in the design of organic light-emitting diodes (OLEDs) and other electronic devices that require specific optical characteristics .

properties

IUPAC Name

1-(1,1-difluorobutyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-2-7-10(12,13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBEDCMTPUSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluorobutyl)-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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